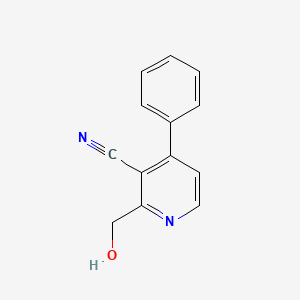
2-(hydroxymethyl)-4-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxymethyl)-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.079312947 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Chemical Transformations
- The utility of similar hydroxymethyl compounds in catalysis and chemical transformations is noteworthy. For instance, the role of Bis-Tris, a buffer that coordinates with lanthanide(III) ions, demonstrates the potential of hydroxymethyl groups in enhancing phosphodiesterase activity. This suggests that compounds like 2-(hydroxymethyl)-4-phenylnicotinonitrile could play a role in catalytic processes involving metal ions (Oh et al., 1998).
Synthesis and Material Science
- Research has shown that derivatives of 2-aminopyridine, which share a structural resemblance to this compound, serve as effective corrosion inhibitors. This indicates potential applications in material science, specifically in the development of corrosion-resistant coatings and materials (Verma et al., 2018).
Optical and Fluorescent Probes
- The development of near-infrared fluorescent probes for imaging in living cells, utilizing hydroxymethyl derivatives, highlights the potential application of this compound in bioimaging and diagnostic tools. This could facilitate real-time monitoring of biological processes and disease progression (Zhang et al., 2020).
Electrochemical and Electrical Properties
- The synthesis of novel cofacial bismetallophthalocyanines bridged by a hydroxymethyl-related compound and their water-soluble derivatives exhibits unique electrochemical and electrical properties. This suggests potential applications in electronics and photonics, where compounds like this compound could be used to engineer advanced materials with specific optical or electrical characteristics (Özer et al., 2007).
Green Chemistry and Catalysis
- The application of isonicotinic acid, related to nicotinonitriles, in green synthesis processes showcases the potential of this compound in eco-friendly chemical synthesis and catalysis. This could lead to the development of more sustainable chemical processes with reduced environmental impact (Zolfigol et al., 2013).
作用機序
将来の方向性
While specific future directions for “2-(hydroxymethyl)-4-phenylnicotinonitrile” are not available, the field of biomass conversion into value-added fuels and chemicals is garnering increased attention . Furan platform chemicals, for example, are being explored for their potential applications as sustainable substitutes to petroleum-derived chemicals .
特性
IUPAC Name |
2-(hydroxymethyl)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-11(6-7-15-13(12)9-16)10-4-2-1-3-5-10/h1-7,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYQLNSEKRWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5580633.png)
![5-(dimethylamino)-2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridazin-3(2H)-one](/img/structure/B5580647.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5580659.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5580663.png)
![N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5580666.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5580669.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580690.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5580701.png)
![3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5580703.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5580723.png)
![N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5580733.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5580749.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5580757.png)
